(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone
Overview
Description
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H7F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Difluoro-3-nitrobenzoyl chloride+BenzeneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (2,6-Difluoro-3-aminophenyl)(phenyl)methanone.
Substitution: this compound derivatives with substituted nucleophiles.
Oxidation: (2,6-Difluoro-3-nitrobenzoic acid).
Scientific Research Applications
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluoro-3-nitrophenyl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
(2,6-Difluoro-3-nitrophenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a phenyl group.
(2,6-Difluoro-3-nitrophenyl)(propyl)methanone: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJVGTPFKOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.